2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide
Description
2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon This particular compound features a benzofuro[3,2-d]pyrimidine core, which is a fused ring system combining benzene, furan, and pyrimidine rings
Properties
IUPAC Name |
2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-3-25-21(27)20-19(16-9-4-5-10-17(16)29-20)24-22(25)30-13-18(26)23-12-14-7-6-8-15(11-14)28-2/h4-11H,3,12-13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWQLEKKSCFTAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the construction of the benzofuro[3,2-d]pyrimidine core through a series of cyclization reactions. The key steps may include:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like ethyl acetoacetate under acidic or basic conditions.
Pyrimidine Ring Construction: The benzofuran intermediate can then be reacted with a guanidine derivative to form the pyrimidine ring, typically under reflux conditions in the presence of a suitable catalyst.
Introduction of the Sulfanyl Group: The resulting benzofuro[3,2-d]pyrimidine can be further functionalized by introducing the sulfanyl group through a nucleophilic substitution reaction with a thiol reagent.
Acetamide Formation: Finally, the acetamide moiety can be introduced by reacting the intermediate with an appropriate acylating agent, such as acetic anhydride, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzofuro[3,2-d]pyrimidine core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
2-[(3-ethyl-4-oxo-3,4-dihydro1
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes involving sulfanyl and methoxy groups.
Medicine: Potential therapeutic applications due to its unique structural features, which may interact with specific biological targets.
Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially modulating their activity. The benzofuro[3,2-d]pyrimidine core may interact with nucleic acids or other biomolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- **2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
- **2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide
- **2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-ethoxybenzyl)acetamide
Uniqueness
The unique combination of the benzofuro[3,2-d]pyrimidine core with the sulfanyl and methoxy groups in 2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide imparts distinct chemical and biological properties. This compound may exhibit unique reactivity and interactions with biological targets compared to its analogs, making it a valuable subject for further research.
Biological Activity
The compound 2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide is a complex organic molecule with potential biological activities that make it a candidate for further pharmacological research. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique tricyclic structure with a sulfanyl group and various functional groups that may influence its biological activity. Its molecular formula is , with a molecular weight of approximately 379.4 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 379.4 g/mol |
| Structure | Tricyclic with sulfanyl group |
The exact mechanism of action for this compound is not fully elucidated; however, preliminary studies suggest that it may interact with specific enzymes or receptors involved in various biological pathways. The presence of the sulfanyl group indicates potential kinase inhibition, which is a common target in drug discovery .
Biological Activity
Research into the biological activity of this compound has highlighted several areas of interest:
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various pathogens. For instance, studies have shown that related structures exhibit minimum inhibitory concentrations (MICs) as low as 0.073 mg/ml against E. coli and S. aureus .
- Cytotoxicity : Initial cytotoxicity assays suggest that the compound may have potential as an anticancer agent. Compounds with similar structures have shown LC50 values ranging from 280 to 765 μg/ml in cytotoxic assays .
- Anthelmintic Activity : The compound may also possess anthelmintic properties, as evidenced by its effectiveness against parasitic species in preliminary tests .
Case Studies and Experimental Findings
Several studies have investigated the biological activity of compounds structurally related to our target compound:
- Study on Antimicrobial Properties : A study evaluating ethyl derivatives showed promising results against multidrug-resistant strains of bacteria, indicating that modifications to the core structure can enhance antibacterial efficacy .
- Cytotoxicity Assessment : In vitro studies reported significant cytotoxic effects on cancer cell lines, suggesting that further optimization could yield effective anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
